molecular formula C12H12O3 B116858 Methyl 4-(4-hydroxy-1-butynyl)benzoate CAS No. 123910-86-1

Methyl 4-(4-hydroxy-1-butynyl)benzoate

Cat. No.: B116858
CAS No.: 123910-86-1
M. Wt: 204.22 g/mol
InChI Key: FCRMPVNWMHHKSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(4-hydroxy-1-butynyl)benzoate, also known as this compound, is a useful research compound. Its molecular formula is C12H12O3 and its molecular weight is 204.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Mode of Action

It is known to be used in organic synthesis , suggesting that it may interact with various biological targets.

Biochemical Pathways

It has been used in the preparation of mitochondrial complex 1 inhibitors , suggesting that it may have an impact on mitochondrial function and energy metabolism.

Result of Action

It has been used in the preparation of mitochondrial complex 1 inhibitors , suggesting that it may have an impact on cellular energy metabolism.

Biochemical Analysis

Biochemical Properties

4-(4-Hydroxy-1-Butynyl)benzoic Acid Methyl Ester plays a significant role in biochemical reactions. It is known to interact with mitochondrial complex 1, acting as an inhibitor . This interaction is crucial for its potential use as a cardiac PET tracer. Additionally, the compound is involved in the synthesis of antifolate drugs, which are used to inhibit the enzyme dihydrofolate reductase, thereby interfering with DNA synthesis and cell division .

Cellular Effects

The effects of 4-(4-Hydroxy-1-Butynyl)benzoic Acid Methyl Ester on various cell types and cellular processes are profound. In MCF-7 cells, a type of breast cancer cell line, the compound has been shown to reduce CD27 expression by 73.65% at a dosage of 50 µg/ml . This reduction in CD27 expression can influence cell signaling pathways and gene expression, potentially leading to altered cellular metabolism and function.

Molecular Mechanism

At the molecular level, 4-(4-Hydroxy-1-Butynyl)benzoic Acid Methyl Ester exerts its effects through binding interactions with specific biomolecules. It acts as an inhibitor of mitochondrial complex 1, which is a key component of the electron transport chain in mitochondria . By inhibiting this complex, the compound can disrupt cellular respiration and energy production. Additionally, its role in antifolate drug synthesis involves the inhibition of dihydrofolate reductase, leading to changes in gene expression and cell division .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(4-Hydroxy-1-Butynyl)benzoic Acid Methyl Ester can change over time. The compound is known to be light-sensitive and should be stored in a dark environment to maintain its stability . Over time, degradation of the compound can occur, which may affect its long-term efficacy in cellular function studies. In both in vitro and in vivo studies, the stability and degradation of the compound are critical factors to consider.

Dosage Effects in Animal Models

The effects of 4-(4-Hydroxy-1-Butynyl)benzoic Acid Methyl Ester vary with different dosages in animal models. At lower dosages, the compound may exhibit beneficial effects, such as inhibition of mitochondrial complex 1 and reduction of CD27 expression . At higher dosages, toxic or adverse effects may be observed. It is essential to determine the threshold dosage to avoid potential toxicity while maximizing the compound’s therapeutic benefits.

Metabolic Pathways

4-(4-Hydroxy-1-Butynyl)benzoic Acid Methyl Ester is involved in several metabolic pathways. It interacts with enzymes such as dihydrofolate reductase, which is crucial for its role in antifolate drug synthesis . The compound’s involvement in these pathways can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.

Transport and Distribution

Within cells and tissues, 4-(4-Hydroxy-1-Butynyl)benzoic Acid Methyl Ester is transported and distributed through specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic applications.

Subcellular Localization

The subcellular localization of 4-(4-Hydroxy-1-Butynyl)benzoic Acid Methyl Ester is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms can influence the compound’s efficacy and interactions with other biomolecules within the cell.

Properties

IUPAC Name

methyl 4-(4-hydroxybut-1-ynyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c1-15-12(14)11-7-5-10(6-8-11)4-2-3-9-13/h5-8,13H,3,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCRMPVNWMHHKSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C#CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a stirring solution of methyl 4-bromobenzoate (13.4 g, 0.62 mmol) in diethyl amine (200 mL) was added palladium chloride (0.55 g, 3.06 mmol), and triphenylphosphine (0.16 g, 0.62 mmol). The solution was degassed and copper iodide (0.12 g, 0.62 mmol) and 3-butyn-1-ol (4.34 g, 62 mmol) were added. The reaction mixture continued to stir at room temperature overnight. Over the next two days, an additional 0.5 mol % palladium chloride, 1.0 mol % triphenylphosphine, and 12 mol % 3-butyn-1-ol were added. Once the reaction was complete according to LCMS, the reaction mixture was concentrated and the crude material was taken up in a slurry of silica gel and ethyl acetate. The organic solvent was removed and the remaining dried silica gel was packed in a fritted funnel. Extensive washes with a hexane:ethyl acetate mixture (1:4) followed by ethyl acetate (100%) washes yielded the desired 4-(4-hydroxy-but-1-ynyl)-benzoic acid methyl ester (11.9 g, 0.58 mmol) as the desired product (94% yield). 1H (CDCl3, 600 MHz): δ 7.95 (2H, d, J=8.4 Hz), 7.45 (2H, d, J=8.4 Hz), 3.9 (s, 3H), 3.83 (2H, t, J=6.6 Hz), 2.71 (2H, t, J=6.0 Hz).
Quantity
13.4 g
Type
reactant
Reaction Step One
Quantity
0.16 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
palladium chloride
Quantity
0.55 g
Type
catalyst
Reaction Step One
Quantity
4.34 g
Type
reactant
Reaction Step Two
Quantity
0.12 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
palladium chloride
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Yield
94%

Synthesis routes and methods II

Procedure details

To a mixture of 0.082 g (0.005 eq) of palladium chloride, and 0.244 g (0.01 eq) of triphenylphosphine, and 20.00 g (1.0 eq) of methyl 4-bromobenzoate in diethylamine which is stirred under nitrogen is added 0.178 g (0.01 eq) of copper (I) iodide and 6.52 g (1.0 eq) of 3-butyn-1-ol. The reaction mixture is stirred under nitrogen at room temperature (about 25° C.) for eighteen hours. Diethylamine is then removed under reduced pressure, water is added, and the mixture extracted with benzene. The benzene extracts are filtered through silica to remove the metal residue and the filtrate concentrated under reduced pressure to yield methyl 4-(4-hydroxybut-1-yn-1-yl)benzoate. Recrystallization from a mixture of benzene and hexane yields pure material in 75.8% yield, m.p. 95.5°-96.0° C.; IR (KBr) ν max 3310, 2955, 1718, 1604, 1433, 1275, 1177, 1108, 1040, 955, 852, and 769 cm-1 ; 1H NMR (CDCl3) delta 7.98 (d, J=8.3 Hz, 2H, Ar), 7.49 (d, J=8.3 Hz, 2H, Ar), 3.93 (s, 3H, --CH3), 3.87 (m, 2H, --CH2OH), 2.74 (t, J=6.2 Hz, 2H, --yl--CH2 --), 1.88 (m, 1H, --OH).
Quantity
0.244 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
palladium chloride
Quantity
0.082 g
Type
catalyst
Reaction Step One
Quantity
6.52 g
Type
reactant
Reaction Step Two
Name
copper (I) iodide
Quantity
0.178 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-(4-hydroxy-1-butynyl)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-(4-hydroxy-1-butynyl)benzoate
Reactant of Route 3
Reactant of Route 3
Methyl 4-(4-hydroxy-1-butynyl)benzoate
Reactant of Route 4
Reactant of Route 4
Methyl 4-(4-hydroxy-1-butynyl)benzoate
Reactant of Route 5
Reactant of Route 5
Methyl 4-(4-hydroxy-1-butynyl)benzoate
Reactant of Route 6
Reactant of Route 6
Methyl 4-(4-hydroxy-1-butynyl)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.